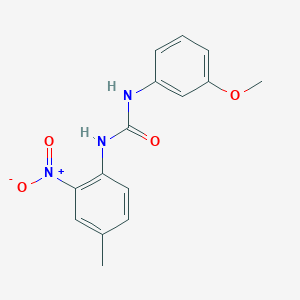
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea, also known as MNMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNMU is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has shown potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Additionally, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea is not fully understood, but it has been suggested that N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea exerts its effects through the inhibition of various enzymes and signaling pathways. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immunity.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress, and the inhibition of inflammation. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been shown to induce cell cycle arrest and DNA damage in cancer cells. Additionally, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has been reported to increase the expression of antioxidant enzymes and reduce the levels of reactive oxygen species in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has also been reported to exhibit low toxicity and high selectivity towards cancer cells. However, N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea research, including the development of novel N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea derivatives with improved solubility and bioavailability. N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea can also be further investigated for its potential applications in other fields, such as drug discovery and materials science. Additionally, the mechanism of action of N-(3-methoxyphenyl)-N'-(4-methyl-2-nitrophenyl)urea can be further elucidated to provide insights into its therapeutic potential.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-6-7-13(14(8-10)18(20)21)17-15(19)16-11-4-3-5-12(9-11)22-2/h3-9H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUFVSFXNGOCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(4-methyl-2-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116828.png)
![3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid](/img/structure/B4116840.png)
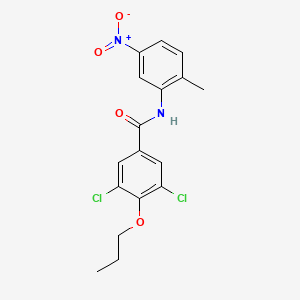
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4116849.png)
![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4116854.png)
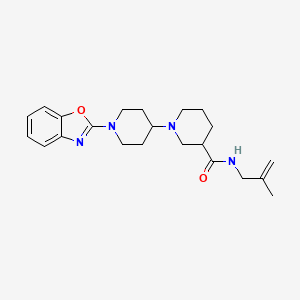
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4116874.png)
![ethyl 4-({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4116876.png)
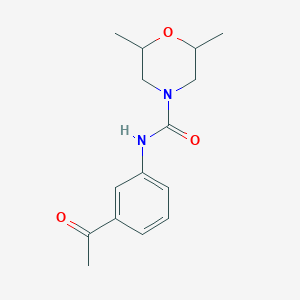
![N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116880.png)
![12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4116893.png)
![N-(2-methoxy-4-nitrophenyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarbothioamide](/img/structure/B4116899.png)
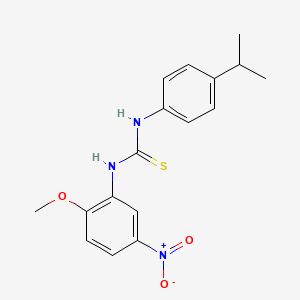
![ethyl 4-({[4-(3-methoxybenzyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4116911.png)